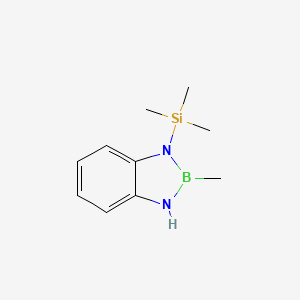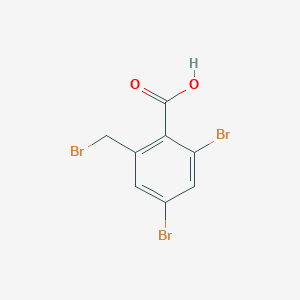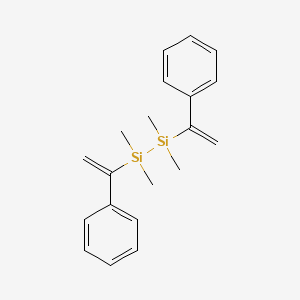
2-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole is a unique organosilicon compound that features a benzodiazaborole ring system. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of both silicon and boron atoms within the same molecule provides unique reactivity and properties that can be exploited in different chemical processes.
Méthodes De Préparation
The synthesis of 2-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole typically involves the reaction of a suitable precursor with trimethylsilyl reagents under controlled conditions. One common method involves the cyclization of a precursor containing both boron and nitrogen atoms in the presence of a trimethylsilyl group. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.
Analyse Des Réactions Chimiques
2-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to yield different products.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole involves its interaction with molecular targets through its boron and silicon atoms. These interactions can lead to the formation of stable complexes, which can then participate in various chemical reactions. The pathways involved often include the formation of intermediate species that facilitate the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Methyl-1-(trimethylsilyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole include other benzodiazaborole derivatives and organosilicon compounds. What sets this compound apart is the presence of both boron and silicon atoms within the same molecule, providing unique reactivity and properties. Other similar compounds include:
1,3,2-Benzodiazaborole: Lacks the trimethylsilyl group but shares the core structure.
Trimethylsilyl-substituted compounds: Contain the trimethylsilyl group but differ in the rest of the molecular structure.
Organoboron compounds: Feature boron atoms but may not have the same ring system or silicon atoms.
This unique combination of elements and structure makes this compound a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
61079-36-5 |
|---|---|
Formule moléculaire |
C10H17BN2Si |
Poids moléculaire |
204.15 g/mol |
Nom IUPAC |
trimethyl-(2-methyl-1H-1,3,2-benzodiazaborol-3-yl)silane |
InChI |
InChI=1S/C10H17BN2Si/c1-11-12-9-7-5-6-8-10(9)13(11)14(2,3)4/h5-8,12H,1-4H3 |
Clé InChI |
OJAZERJEROCIHR-UHFFFAOYSA-N |
SMILES canonique |
B1(NC2=CC=CC=C2N1[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14587707.png)
![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)



![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)

![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)

![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)
